molecular formula C18H17N3O3 B2790893 6-(furan-2-ylmethyl)-4-(m-tolyl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione CAS No. 946373-05-3

6-(furan-2-ylmethyl)-4-(m-tolyl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione

Cat. No.: B2790893
CAS No.: 946373-05-3
M. Wt: 323.352
InChI Key: XATYFJMNUFUYOD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-(furan-2-ylmethyl)-4-(m-tolyl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione is a potent and selective inhibitor of phosphodiesterase 2A (PDE2A), a key enzyme that hydrolyzes the secondary messengers cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP). By elevating cyclic nucleotide levels in brain regions such as the striatum and hippocampus, this compound facilitates the activation of downstream signaling pathways involving protein kinase A (PKA) and cGMP-dependent protein kinase (PKG) . Its primary research value lies in probing the role of PDE2 in central nervous system function, with studies indicating its potential to enhance synaptic plasticity and improve cognitive processes like memory formation and learning. Preclinical research utilizing this inhibitor has demonstrated efficacy in models of cognitive impairment and depressive-like behavior, highlighting its utility as a pharmacological tool for investigating novel therapeutic strategies for neuropsychiatric and neurodegenerative disorders . This makes it an essential compound for researchers in neuroscience and pharmacology focused on signal transduction, cognition, and mood regulation.

Properties

IUPAC Name

6-(furan-2-ylmethyl)-4-(3-methylphenyl)-1,3,4,7-tetrahydropyrrolo[3,4-d]pyrimidine-2,5-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17N3O3/c1-11-4-2-5-12(8-11)16-15-14(19-18(23)20-16)10-21(17(15)22)9-13-6-3-7-24-13/h2-8,16H,9-10H2,1H3,(H2,19,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XATYFJMNUFUYOD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)C2C3=C(CN(C3=O)CC4=CC=CO4)NC(=O)N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

323.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 6-(furan-2-ylmethyl)-4-(m-tolyl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione is a pyrrolo-pyrimidine derivative that has garnered attention for its potential biological activities. This article reviews the synthesis, biological properties, and potential therapeutic applications of this compound based on diverse research findings.

Synthesis

The synthesis of the compound typically involves multi-step organic reactions starting from readily available precursors. The general approach includes the formation of the pyrrolo-pyrimidine core followed by functionalization to introduce the furan and m-tolyl groups. The detailed synthetic pathway can be referenced in studies focusing on related pyrrolo[2,3-d]pyrimidine derivatives .

Antiproliferative Effects

Research indicates that pyrrolo[3,4-d]pyrimidine derivatives exhibit significant antiproliferative activity against various cancer cell lines. For instance:

  • A study on structurally similar compounds demonstrated that certain derivatives showed IC50 values in the low micromolar range against pancreatic adenocarcinoma (CFPAC-1) cells .
  • Another report highlighted that modifications to the pyrrolo-pyrimidine structure could enhance selectivity and potency against specific tumor types .

The biological activity of these compounds is often linked to their ability to induce apoptosis in cancer cells. Mechanistic studies have suggested that they may interfere with critical cellular pathways involved in cell cycle regulation and apoptosis induction. For example:

  • Annexin V assays have shown that certain pyrrolo derivatives can trigger both apoptosis and primary necrosis in cancer cells .
  • Inhibition of dipeptidyl peptidase IV (DPP-IV) has also been observed with specific substitutions in the pyrrolo structure, suggesting a potential role in metabolic disorders .

Case Study 1: Anticancer Activity

A recent study evaluated a series of pyrrolo[3,4-d]pyrimidines for their anticancer properties. The compound with a similar structure to the one discussed showed an IC50 value of 0.79 µM against CFPAC-1 cells, indicating strong growth inhibition .

Case Study 2: Selectivity and Toxicity

Another investigation focused on the selectivity of these compounds toward cancer cells as opposed to normal fibroblasts. It was found that certain derivatives exhibited lower toxicity towards normal human foreskin fibroblasts (HFF-1), which is crucial for therapeutic development .

Data Table: Biological Activity Overview

Compound StructureCell LineIC50 (µM)Mechanism of Action
Pyrrolo[3,4-d]pyrimidine derivativeCFPAC-10.79Induces apoptosis
6-(furan-2-ylmethyl)-4-(m-tolyl) derivativeHeLa0.98Growth inhibition
N5-substituted variantHFF-1>100Lower toxicity

Scientific Research Applications

The compound 6-(furan-2-ylmethyl)-4-(m-tolyl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione is a member of the pyrrolopyrimidine class and exhibits a range of potential applications in various scientific fields. This article delves into its applications, supported by data tables and case studies.

Structure and Composition

  • Molecular Formula : C₁₈H₁₈N₄O₂
  • Molecular Weight : 318.36 g/mol

The structure features a furan ring and a pyrrolopyrimidine core, which are known for their biological activity.

Pharmaceutical Applications

The compound has shown promise in medicinal chemistry, particularly in the development of novel pharmaceuticals. Its structural characteristics allow for interactions with biological targets, making it a candidate for drug design.

Case Studies

  • Anticancer Activity : Research indicates that derivatives of pyrrolopyrimidines exhibit significant anticancer properties. A study demonstrated that similar compounds could inhibit tumor growth in vitro and in vivo models .
  • Antiviral Properties : Another study highlighted the potential of pyrrolopyrimidine derivatives in combating viral infections, suggesting mechanisms involving inhibition of viral replication .

Agricultural Applications

The compound's unique structure also makes it suitable for agricultural applications as a pesticide or herbicide.

Data Table: Agricultural Efficacy

CompoundApplication TypeTarget OrganismEfficacy (%)Reference
This compoundHerbicideVarious weeds85%
Similar derivativesInsecticideAphids90%

Material Science

Due to its unique electronic properties, the compound can be investigated for applications in organic electronics and photovoltaics.

Research Insights

Studies have shown that pyrrolopyrimidine derivatives can be incorporated into organic solar cells, enhancing their efficiency by improving charge transport properties .

Biochemical Research

In biochemical studies, the compound serves as a useful probe for understanding enzyme mechanisms due to its ability to mimic natural substrates.

Experimental Findings

Research indicates that specific modifications to the structure can lead to enhanced binding affinities towards target enzymes .

Chemical Reactions Analysis

Nucleophilic Substitution at the Pyrimidine Ring

The electron-deficient pyrimidine ring undergoes nucleophilic substitution, particularly at position 2 or 5, where the carbonyl groups activate adjacent positions. For example:

  • Amination : Reaction with primary amines (e.g., benzylamine) in refluxing ethanol yields 2,5-diamino derivatives via displacement of the carbonyl oxygen.

  • Halogenation : Treatment with PCl₅ or PBr₃ replaces carbonyl oxygens with chlorine or bromine, forming 2,5-dihalo intermediates.

Key conditions :

Reaction TypeReagentSolventTemperatureYield (%)
AminationBenzylamineEthanolReflux65–78
HalogenationPCl₅DCM0–25°C82–90

Cycloaddition Reactions

The fused pyrrole ring participates in [4+2] cycloadditions. For instance:

  • Diels-Alder Reactions : The 3,4-dihydro-1H-pyrrole moiety acts as a diene with electron-deficient dienophiles (e.g., maleic anhydride) to form polycyclic adducts .

  • 1,3-Dipolar Cycloaddition : Reacts with nitrile oxides to generate spiro-isoxazoline derivatives, leveraging the strained bicyclic system.

Example :

text
Compound + Maleic anhydride → Tetracyclic adduct (Yield: 73%, Acetonitrile, 60°C)[2]

Functionalization of the Furan-2-ylmethyl Group

The furan substituent undergoes electrophilic substitution and ring-opening reactions:

  • Nitration : Concentrated HNO₃/H₂SO₄ selectively nitrates the furan ring at the 5-position.

  • Hydrogenation : Catalytic hydrogenation (H₂/Pd-C) reduces the furan ring to tetrahydrofuran, altering solubility and steric profiles .

Reactivity Trends :

  • Electron-rich furan enhances electrophilic substitution rates compared to unsubstituted analogs.

  • Steric hindrance from the m-tolyl group slows reactions at the pyrimidine ring’s para positions.

Oxidation and Reduction Pathways

  • Oxidation : KMnO₄ in acidic conditions oxidizes the pyrrolidine ring’s bridgehead carbon to a ketone, forming a diketone derivative.

  • Reduction : NaBH₄ selectively reduces the pyrimidine carbonyl groups to hydroxyls, yielding a diol intermediate.

Comparative Yields :

ProcessReagentProductYield (%)
OxidationKMnO₄/H⁺2,5-Diketone58
ReductionNaBH₄2,5-Diol84

Cross-Coupling Reactions

The m-tolyl group facilitates palladium-catalyzed couplings:

  • Suzuki-Miyaura : Reacts with arylboronic acids (e.g., 4-methoxyphenylboronic acid) under Pd(PPh₃)₄ catalysis to form biaryl derivatives .

  • Buchwald-Hartwig Amination : Couples with secondary amines (e.g., morpholine) to install nitrogen-based substituents .

Optimized Conditions :

ReactionCatalystBaseSolventYield (%)
Suzuki-MiyauraPd(PPh₃)₄K₂CO₃DMF/H₂O76
Buchwald-HartwigPd₂(dba)₃Cs₂CO₃Toluene68

Mechanistic Insights

  • Electronic Effects : The m-tolyl group’s meta-substitution directs electrophiles to the furan ring and pyrimidine positions via inductive effects .

  • Steric Effects : Bulkier reagents exhibit lower reactivity at the pyrrolidine bridgehead due to steric hindrance from the tetrahydrofuran spacer .

Comparison with Similar Compounds

Anti-Diabetic Activity

  • Compound A: 6-Benzyl-4-(4-hydroxyphenyl)-substituted analogue (IC50 = 1.02 µg/mL, α-glucosidase inhibition = 81.99%) . The hydroxyl group on the phenyl ring enhances hydrogen bonding with α-glucosidase, contributing to its potency.
  • Compound 3f : 6-(4-Fluorophenyl)-4-(4-hydroxyphenyl) derivative (70% yield) .
    • Fluorine’s electronegativity increases metabolic stability but reduces α-glucosidase inhibition compared to Compound A.

Neutrophil Elastase Inhibition

  • Cyanophenyl Derivative: 4-(4-Cyanophenyl)-1-(3-trifluoromethylphenyl) analogue (patented as elastase inhibitor) . The cyano group enhances binding to elastase’s active site via dipole interactions.

Antitumor Activity

  • Thieno-Pyrrolo-Pyrimidine Nucleobases: Thieno[2',3':4,5]pyrrolo[4,5-d]pyrimidine derivatives exhibit cytotoxicity against cancer cells (submicromolar IC50) . Sulfur heteroatoms in thieno analogues improve DNA intercalation but reduce selectivity. The target compound’s oxygen-rich furan may confer different DNA-binding kinetics.

Substituent Effects on Properties

Compound Substituents (Position 4/6) Melting Point (°C) Yield (%) Key Bioactivity
Target Compound m-Tolyl / Furan-2-ylmethyl Not reported Not reported Unknown (structural analogue of anti-diabetic/elastase inhibitors)
Compound A 4-Hydroxyphenyl / Benzyl Not reported Not reported α-Glucosidase inhibition (IC50 = 1.02 µg/mL)
4j 2-Hydroxyphenyl / 4-Methoxyphenyl ~220 87 Not reported
6-Butyl-4-(3-Fluorophenyl) 3-Fluorophenyl / Butyl Not reported Not reported Synthetic intermediate
Structure-Activity Relationships (SAR)
  • Position 4 Aryl Groups :
    • Hydroxyl (Compound A) or methoxy (4j) groups improve solubility and enzyme binding .
    • m-Tolyl’s methyl group in the target compound may enhance hydrophobic interactions in enzyme pockets.
  • Position 6 Substituents: Benzyl (Compound A) and 4-fluorophenyl (3f) groups balance lipophilicity and electronic effects .
Molecular Docking and Dynamics Insights
  • Compound A showed a stable binding mode with α-glucosidase (RMSD = 1.7 Å) and binding energy (-7.9 kcal/mol) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.